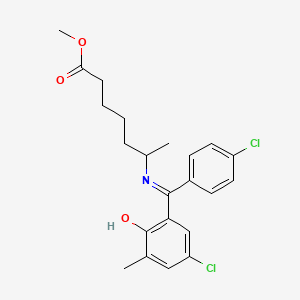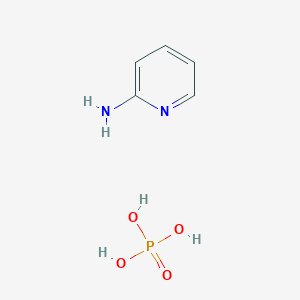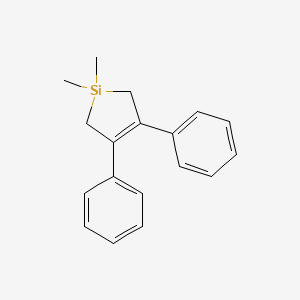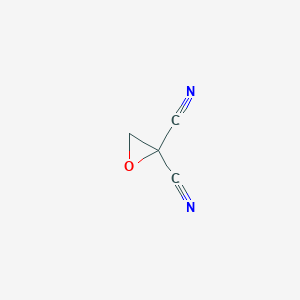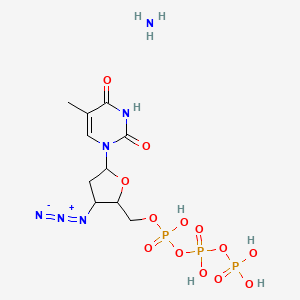
Thymidine 5'-(tetrahydrogen triphosphate),tetra-ammonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thymidine 5’-(tetrahydrogen triphosphate), tetra-ammonium is a nucleotide analog that plays a crucial role in the synthesis of deoxyribonucleic acid (DNA). It is one of the four natural deoxynucleotides used by DNA polymerases and reverse transcriptases for the biosynthesis of DNA . This compound is essential for various biochemical and molecular biology applications, including DNA replication and repair.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thymidine 5’-(tetrahydrogen triphosphate), tetra-ammonium can be synthesized through the phosphorylation of thymidine. The process involves the stepwise addition of phosphate groups to thymidine using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives . The reaction typically occurs in an aqueous medium under controlled pH and temperature conditions to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of thymidine 5’-(tetrahydrogen triphosphate), tetra-ammonium involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The final product is often purified using chromatographic techniques and lyophilized for storage and distribution .
Análisis De Reacciones Químicas
Types of Reactions
Thymidine 5’-(tetrahydrogen triphosphate), tetra-ammonium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form thymidine 5’-(tetrahydrogen diphosphate) and other oxidized derivatives.
Reduction: Reduction reactions can convert thymidine 5’-(tetrahydrogen triphosphate) to its lower phosphorylated forms.
Substitution: Nucleophilic substitution reactions can replace the phosphate groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. The reactions are typically carried out under mild conditions to prevent degradation of the nucleotide .
Major Products
The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives of thymidine, which are used in different biochemical assays and research applications .
Aplicaciones Científicas De Investigación
Thymidine 5’-(tetrahydrogen triphosphate), tetra-ammonium has a wide range of scientific research applications:
Mecanismo De Acción
Thymidine 5’-(tetrahydrogen triphosphate), tetra-ammonium exerts its effects by serving as a substrate for DNA polymerases during DNA synthesis. It is incorporated into the growing DNA strand, where it pairs with deoxyadenosine (A) through hydrogen bonding . The compound also acts as an allosteric regulator of other nucleotides’ metabolism, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Deoxyadenosine 5’-(tetrahydrogen triphosphate): Another natural deoxynucleotide used in DNA synthesis.
Deoxyguanosine 5’-(tetrahydrogen triphosphate): A deoxynucleotide involved in DNA replication and repair.
Deoxycytosine 5’-(tetrahydrogen triphosphate): A nucleotide analog used in various molecular biology applications.
Uniqueness
Thymidine 5’-(tetrahydrogen triphosphate), tetra-ammonium is unique due to its specific role in pairing with deoxyadenosine (A) during DNA synthesis. Its ability to act as an allosteric regulator of nucleotide metabolism also sets it apart from other deoxynucleotides .
Propiedades
| 106060-92-8 | |
Fórmula molecular |
C10H19N6O13P3 |
Peso molecular |
524.21 g/mol |
Nombre IUPAC |
azane;[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3.H3N/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(26-8)4-25-30(21,22)28-31(23,24)27-29(18,19)20;/h3,6-8H,2,4H2,1H3,(H,21,22)(H,23,24)(H,12,16,17)(H2,18,19,20);1H3 |
Clave InChI |
YFOYNUIGGRQZPX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-].N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


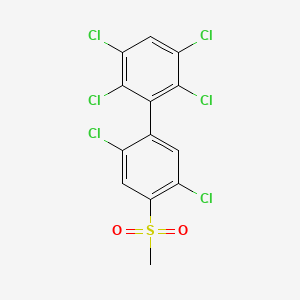
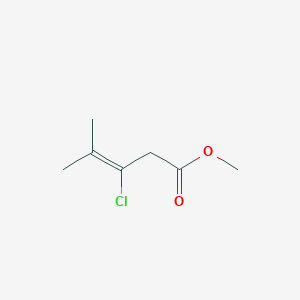
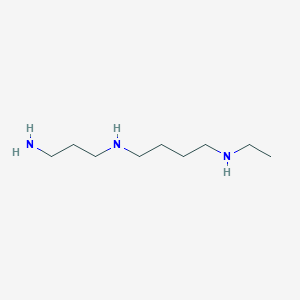
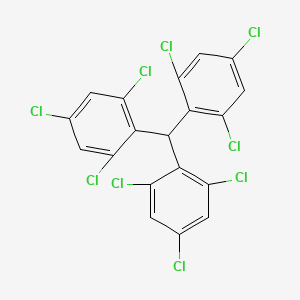
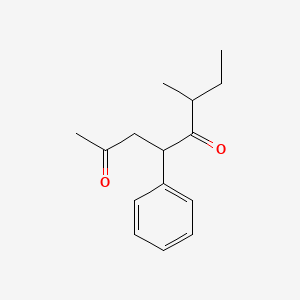

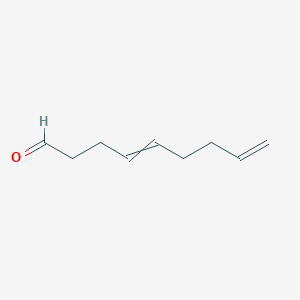
![8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione](/img/structure/B14335775.png)
